molecular formula C17H19ClO3 B3933810 4-chloro-1-[3-(4-methoxyphenoxy)propoxy]-2-methylbenzene

4-chloro-1-[3-(4-methoxyphenoxy)propoxy]-2-methylbenzene

Cat. No. B3933810
M. Wt: 306.8 g/mol
InChI Key: QHQNLYWUFIZUKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-1-[3-(4-methoxyphenoxy)propoxy]-2-methylbenzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It was first synthesized in the mid-1980s and has since been widely used in scientific research applications due to its unique properties.

Mechanism of Action

4-chloro-1-[3-(4-methoxyphenoxy)propoxy]-2-methylbenzene 118,551 acts by binding to the β2-adrenergic receptor and blocking its activation by endogenous agonists such as epinephrine and norepinephrine. This results in the inhibition of downstream signaling pathways, which leads to a decrease in the physiological effects mediated by β2-adrenergic receptors.
Biochemical and Physiological Effects:
4-chloro-1-[3-(4-methoxyphenoxy)propoxy]-2-methylbenzene 118,551 has been shown to have several biochemical and physiological effects. It has been shown to inhibit bronchodilation, reduce lipolysis, and decrease glycogenolysis. It has also been shown to have anti-inflammatory effects and may play a role in the regulation of immune responses.

Advantages and Limitations for Lab Experiments

4-chloro-1-[3-(4-methoxyphenoxy)propoxy]-2-methylbenzene 118,551 has several advantages and limitations for lab experiments. Its potency and selectivity make it an ideal tool for studying the function and regulation of β2-adrenergic receptors. However, its effects are limited to β2-adrenergic receptors, and it may not be suitable for studying other receptors or signaling pathways. Additionally, its use may be limited by its cost and availability.

Future Directions

There are several future directions for the use of 4-chloro-1-[3-(4-methoxyphenoxy)propoxy]-2-methylbenzene 118,551 in scientific research. One area of interest is the role of β2-adrenergic receptors in the regulation of immune responses. Another area of interest is the development of new drugs that target β2-adrenergic receptors for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease. Additionally, the development of new methods for synthesizing 4-chloro-1-[3-(4-methoxyphenoxy)propoxy]-2-methylbenzene 118,551 and other β2-adrenergic receptor antagonists may improve their availability and reduce their cost.

Scientific Research Applications

4-chloro-1-[3-(4-methoxyphenoxy)propoxy]-2-methylbenzene 118,551 has been extensively used in scientific research to study the function and regulation of β2-adrenergic receptors. These receptors are widely distributed in the body and play a crucial role in regulating various physiological processes, including bronchodilation, glycogenolysis, and lipolysis. 4-chloro-1-[3-(4-methoxyphenoxy)propoxy]-2-methylbenzene 118,551 is a potent and selective antagonist of β2-adrenergic receptors, which makes it an ideal tool for studying the function and regulation of these receptors.

properties

IUPAC Name

4-chloro-1-[3-(4-methoxyphenoxy)propoxy]-2-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClO3/c1-13-12-14(18)4-9-17(13)21-11-3-10-20-16-7-5-15(19-2)6-8-16/h4-9,12H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQNLYWUFIZUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCOC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-[3-(4-methoxyphenoxy)propoxy]-2-methylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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